Free-Radical Scavenging vs. PBSA and Monohydroxy Analog
In the DPPH radical-scavenging assay, the target compound 2-(2,4-dihydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (compound 13) demonstrated a measurable inhibition percentage, reflecting its electron-donating capacity. In contrast, the lead UV-filter PBSA (2-phenyl-1H-benzimidazole-5-sulfonic acid) is reported to be devoid of any antioxidant activity, a functional inability that motivated the entire molecular design campaign [1]. The 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (compound 14), a monohydroxy analog, serves as a direct comparator, and the additional 2-hydroxy group in the target compound is hypothesized to confer enhanced radical stabilization. The quantitative data required for a precise calculation of the fold-improvement over compound 14 was identified in the primary source [2] but could not be extracted for final processing.
| Evidence Dimension | Free-radical scavenging activity (DPPH inhibition percentage) at a standardized concentration of 3% in an O/W topical formulation |
|---|---|
| Target Compound Data | Quantitative data available in primary source [2]; value reported in original publication Table |
| Comparator Or Baseline | Compound 14 (2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid): Quantitative data available in primary source [2]; and PBSA (2-phenyl-1H-benzimidazole-5-sulfonic acid): reported to lack antioxidant activity entirely |
| Quantified Difference | Data identified in primary source but extraction limit reached; qualitative superiority over PBSA confirmed and quantitative difference over compound 14 characterized in the original publication |
| Conditions | In vitro DPPH radical-scavenging assay; compounds incorporated at 3% in a standard O/W emulsion applied to PMMA plates; measurements at 517 nm with Trolox as a calibration standard |
Why This Matters
For procurement in photoprotective formulation development, this compound uniquely provides both UV-boosting and radical-scavenging functions in a single molecule, replacing the need for separate antioxidant additives required by PBSA-based formulations.
- [1] Bino, A. et al. Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents. J. Enzyme Inhib. Med. Chem. 2017, 32, 527–537. View Source
- [2] Bino, A. et al. Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents. J. Enzyme Inhib. Med. Chem. 2017, 32, 527–537. View Source
